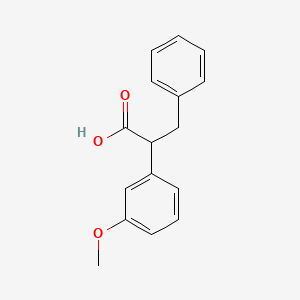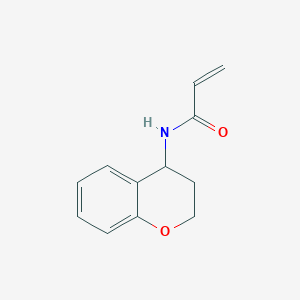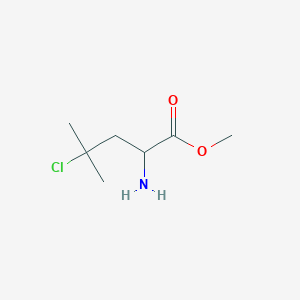![molecular formula C22H35NO B2422887 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide CAS No. 478041-23-5](/img/structure/B2422887.png)
2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Structure and Biochemical Research
- Molecular Structure Studies : The compound has been utilized in the study of molecular structures of dihydrofolate reductase inhibitor antitumor agents, demonstrating its relevance in cancer chemotherapy and molecular conformation analysis (Camerman et al., 1978).
Pharmacological and Medicinal Chemistry
- Glucocorticoid Receptor Modulation : Research indicates its significance in developing heterocyclic glucocorticoid receptor modulators, contributing to understanding glucocorticoid receptor binding and functional activity (Xiao et al., 2013).
- Antimicrobial Activity : It has been used in synthesizing compounds with significant antimicrobial properties, particularly against various bacterial strains and fungi (Ghorab et al., 2017).
Chemical Synthesis and Organic Chemistry
- Synthesis of Functionalized Compounds : Its derivatives have been synthesized and studied for deprotonation reactions, providing insights into organic synthetic methods (Rebstock et al., 2003).
- Photocleavage Reactions : The compound has been investigated in photocleavage reactions, highlighting its role in understanding photochemical processes (Fu et al., 1998).
Molecular Biology and Virology
- Cytomegalovirus DNA Maturation : It has been identified as a key inhibitor in cytomegalovirus DNA maturation, offering insights into viral replication and potential therapeutic targets (Buerger et al., 2001).
Crystallography and Material Science
- Crystal Structure Analysis : The compound has been used in X-ray diffraction studies to determine crystal structures, contributing to material science and molecular geometry analysis (Kulai & Mallet-Ladeira, 2016).
Environmental and Agricultural Chemistry
- Herbicide and Safener Synthesis : It has been utilized in the synthesis of herbicides and safeners, underlining its importance in agricultural chemistry (Latli & Casida, 1995).
properties
IUPAC Name |
2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)22(2,3)4/h13-18H,5-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNBMOVYTNUPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![(E)-N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2422810.png)
![N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2422811.png)

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2422813.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2422816.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422817.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2422819.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2422826.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)